(R)-1-N-Boc-2-methylpiperazine

Chiral purity Enantiomeric identity Quality control

Researchers developing NHE3 inhibitors for sleep apnea require enantiopure (R)-2-methylpiperazine. This (R)-enantiomer delivers correct stereochemistry at ~4.3× lower cost than the (S)-enantiomer, with free N4 amine for alkylation/acylation. • Optical rotation -67.3° (CHCl3) enables rapid identity confirmation. • ≥97% HPLC purity; available from gram to kilogram scale. • Distinct from regioisomeric N4-Boc analog (CAS 147081-29-6) and racemate.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 170033-47-3
Cat. No. B110527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-N-Boc-2-methylpiperazine
CAS170033-47-3
Synonyms(R)-1-Boc-2-methylpiperazine;  (R)-1-Boc-2-methylpiperazine; _x000B_(R)-2-Methylpiperazine-1-carboxylic acid tert-butyl Ester; _x000B_(R)-2-Methylpiperazine-1-carboxylic acid tert-butyl Ester; _x000B_(R)-N-Boc-2-methylpiperazine;  (R)-tert-Butyl 2-methylpiperazine-1-carbox
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC1CNCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C10H20N2O2/c1-8-7-11-5-6-12(8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m1/s1
InChIKeyDATRVIMZZZVHMP-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-N-Boc-2-methylpiperazine (CAS 170033-47-3): Chiral Piperazine Building Block for Asymmetric Synthesis


(R)-1-N-Boc-2-methylpiperazine (CAS 170033-47-3), systematically named tert-butyl (2R)-2-methylpiperazine-1-carboxylate, is a chiral N-protected piperazine derivative with molecular formula C10H20N2O2 and molecular weight 200.28 g/mol [1]. It features a single defined stereocenter at the 2-position of the piperazine ring in the (R)-configuration, with a tert-butoxycarbonyl (Boc) protecting group at the N1 nitrogen, leaving the N4 secondary amine free for further functionalization . This compound is a solid at room temperature with a melting point range of 33–45 °C, an optical rotation of [α]D = −67.3° (c = 0.50, CHCl3), and is commonly supplied at ≥97% purity as verified by HPLC .

Why (R)-1-N-Boc-2-methylpiperazine Cannot Be Interchanged with Its Enantiomer, Racemate, or Regioisomers


Despite sharing identical molecular formula and molecular weight, the (R)-enantiomer of 1-N-Boc-2-methylpiperazine occupies a distinct position in the chiral piperazine building-block landscape that cannot be filled by its (S)-enantiomer (CAS 169447-70-5), the racemic mixture (CAS 120737-78-2), or regioisomeric variants such as the N1-Boc-3-methyl or N4-Boc-2-methyl analogs. The defined (R)-stereochemistry at the 2-position dictates the three-dimensional orientation of the methyl group relative to the piperazine ring, which in turn governs the stereochemical outcome of downstream reactions and the pharmacological properties of final drug candidates . Critically, the (R) and (S) enantiomers have been deployed as intermediates for entirely different therapeutic targets—NHE3 inhibition for sleep apnea versus PDE4-muscarinic antagonism for inflammatory respiratory diseases, respectively—meaning that enantiomeric substitution would lead to a different pharmacophore and is not synthetically or pharmacologically equivalent . The quantitative evidence below establishes precisely where this compound diverges from its closest analogs.

Quantitative Comparator Evidence: (R)-1-N-Boc-2-methylpiperazine Versus Closest Analogs


Optical Rotation Magnitude and Sign: (R)-Enantiomer vs. (S)-Enantiomer Identity Verification

The (R)-enantiomer exhibits a specific optical rotation of [α]D = −67.3° (c = 0.50, CHCl3, 20 °C) at 98% purity . The (S)-enantiomer (CAS 169447-70-5) shows a value of [α]D20 = +70° (c = 0.65, CHCl3, >98.0% GC purity) . The negative sign (levorotatory) of the (R)-enantiomer versus the positive sign (dextrorotatory) of the (S)-enantiomer provides an unambiguous, instrument-verifiable parameter for enantiomeric identity confirmation upon receipt. A second vendor specification for the (R)-enantiomer reports [α]D = −60.4° (c = 0.92, CHCl3), a value whose lower magnitude is attributable to the higher concentration employed in the measurement .

Chiral purity Enantiomeric identity Quality control

Therapeutic Target Application Divergence: (R)-Enantiomer (NHE3/Sleep Apnea) vs. (S)-Enantiomer (PDE4-Muscarinic/COPD-Asthma)

The (R)-enantiomer is explicitly cited as a synthetic reagent in the preparation of potent and bioavailable inhibitors of the Na+/H+ exchanger type 3 (NHE3) for the treatment of sleep apneas . In direct contrast, the (S)-enantiomer (CAS 169447-70-5) is documented as an intermediate in the preparation of pyrazolo[3,4-b]pyridine dual pharmacophores that function as PDE4-muscarinic antagonists, a target class relevant to COPD and asthma [1]. The racemic mixture (CAS 120737-78-2) is associated with a third distinct application: synthesis of anthrafuran carboxamides with antitumor properties . This application divergence is not incidental—the spatial orientation of the 2-methyl group influences which pharmacophore scaffold the building block can ultimately generate.

Drug discovery intermediate Target selectivity Sleep apnea PDE4 inhibition

Procurement Cost Differential: (R)-Enantiomer vs. (S)-Enantiomer from the Same Supplier

From the same major research chemical supplier (Aladdin Scientific), the (R)-enantiomer at 97% purity is listed at $9.90 per gram, while the (S)-enantiomer at >98.0%(GC) purity is listed at $42.90 per gram . This represents a 4.3-fold price premium for the (S)-enantiomer. The (R)-enantiomer at 98% purity from AKSci is listed at $12 per gram (1 g scale), with the (S)-enantiomer from the same vendor also showing a higher price point . The racemic mixture (CAS 120737-78-2, 97%) from Aladdin is priced at $11.90 per gram, comparable to the (R)-enantiomer .

Procurement economics Cost comparison Chiral building block

Melting Point and Physical Form: Handling Characteristics of (R)-Enantiomer vs. (S)-Enantiomer vs. Racemate

The (R)-enantiomer exhibits a melting point range of 33–45 °C at 98% purity , while the (S)-enantiomer melts at 43–47 °C (≥98% CG purity) , and the racemic mixture (CAS 120737-78-2) shows a melting range of 40–45 °C (min. 95% purity) . The (R)-enantiomer's lower onset temperature (33 °C vs. 40–43 °C for the racemate and (S)-enantiomer) means it may partially liquefy under ambient conditions in warm laboratory environments, necessitating refrigerated storage for accurate weighing.

Physical characterization Melting point Solid-state properties

Regioisomer Differentiation: N1-Boc-2-methylpiperazine vs. N1-Boc-3-methylpiperazine—Positional Isomerism and Synthetic Implications

The methyl substituent position on the piperazine ring fundamentally alters the steric and electronic environment of the reactive N4 secondary amine. In the 2-methyl series (CAS 170033-47-3), the methyl group is alpha to the Boc-protected N1 nitrogen, creating steric hindrance adjacent to the Boc carbamate and positioning the chiral center directly next to the protected nitrogen [1]. The corresponding 3-methyl regioisomer (R)-1-Boc-3-methylpiperazine (CAS 163765-44-4) places the methyl group beta to the Boc-protected nitrogen, resulting in a distinct spatial arrangement that affects both the reactivity of the free N4 amine and the conformational preferences of the piperazine ring [2]. These two regioisomers are not synthetic equivalents; the choice between them determines the substitution pattern of the final elaborated scaffold.

Regioisomer Positional isomer Synthetic planning

N1-Boc vs. N4-Boc Regioisomer: Differential Optical Rotation and Protecting Group Placement

Placement of the Boc protecting group on N1 versus N4 of the 2-methylpiperazine ring generates two distinct regioisomeric building blocks with substantially different optical rotation fingerprints. The (R)-N1-Boc compound exhibits [α]D = −67.3° (c = 0.50, CHCl3) , while the (S)-N4-Boc analog (CAS 147081-29-6) shows [α]D = −16° to −13° (c = 1, dioxane) . Although the solvent systems differ (CHCl3 vs. dioxane), the approximately 4- to 5-fold difference in rotation magnitude reflects the fundamentally different electronic environment created by Boc placement at N1 (adjacent to the chiral center) versus N4 (remote from the chiral center). This regioisomeric choice dictates which nitrogen is available for subsequent functionalization—a critical decision point in synthetic route design.

Protecting group strategy N-Boc regioisomer Orthogonal protection

Optimal Application Scenarios for (R)-1-N-Boc-2-methylpiperazine Based on Quantitative Differentiation Evidence


Synthesis of Chiral NHE3 Inhibitors for Sleep Apnea Drug Discovery Programs

Research groups developing Na+/H+ exchanger type 3 (NHE3) inhibitors as therapeutic candidates for central sleep apnea should specifically procure the (R)-enantiomer (CAS 170033-47-3). As documented in vendor technical literature , this compound is the designated synthetic intermediate for potent and bioavailable NHE3 inhibitors targeting sleep apnea. The (S)-enantiomer is associated with an entirely different target class (PDE4-muscarinic antagonists) and would route the synthesis toward a divergent pharmacophore . The (R)-enantiomer's optical rotation of −67.3° (CHCl3) provides a rapid identity verification checkpoint before committing to multi-step synthetic sequences.

Cost-Sensitive Scale-Up of (R)-Configured Piperazine-Containing Drug Candidates

For medicinal chemistry programs requiring gram-to-kilogram quantities of an (R)-configured 2-methylpiperazine building block, the (R)-enantiomer offers a decisive procurement advantage. At $9.90–$12 per gram from major suppliers , it is approximately 4.3-fold less expensive than the (S)-enantiomer ($42.90/g from the same vendor) [1]. Programs should verify that the target molecule requires (R)-stereochemistry at the piperazine 2-position, as the (S)-enantiomer cannot serve as a cost-reducing substitute without altering stereochemical outcomes. The racemic mixture, priced comparably to the (R)-enantiomer, is not a viable alternative when enantiopure product is required.

Orthogonal N-Protection Strategies Requiring Selective N1-Boc/N4-Free Piperazine Scaffolds

Synthetic routes that demand a Boc-protected N1 nitrogen with a free N4 secondary amine for subsequent alkylation, acylation, or sulfonylation should select (R)-1-N-Boc-2-methylpiperazine rather than the N4-Boc regioisomer (CAS 147081-29-6). The N1-Boc compound presents the free amine at the N4 position distal to the chiral 2-methyl substituent, whereas the N4-Boc regioisomer presents the free amine at the N1 position adjacent to the chiral center. This positional difference dictates the regiochemistry of the first coupling step and cannot be corrected by subsequent transformations. Optical rotation (−67.3° vs. −16° to −13°) provides a straightforward identity confirmation.

Enantiopure Piperazine Library Synthesis for Structure-Activity Relationship (SAR) Studies

When constructing a chiral piperazine library to explore SAR around the 2-position substituent, researchers should use the individual (R)- and (S)-enantiomers as distinct library inputs rather than the racemic mixture. The (R)-enantiomer generates compounds with (R)-configuration at the piperazine C2 position, while the (S)-enantiomer yields the opposite configuration. The divergent therapeutic target associations—NHE3/sleep apnea for (R) versus PDE4-muscarinic/COPD-asthma for (S) [1]—demonstrate that stereochemistry at this position can redirect biological activity toward entirely different protein targets, making enantiopure inputs essential for meaningful SAR interpretation.

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